3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidine

Medicinal Chemistry Physicochemical Properties Lead Optimization

3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidine is a fluorinated pyrrolidine derivative (C₈H₁₄F₃NO, MW 197.20 g/mol) that serves as a versatile secondary-amine building block in medicinal chemistry and agrochemical synthesis. Its structure combines a trifluoromethyl group at the 4-position, which enhances metabolic stability and lipophilicity, with an ethoxymethyl substituent at the 3-position, which can modulate solubility and serve as a synthetic handle for further derivatization.

Molecular Formula C8H14F3NO
Molecular Weight 197.2 g/mol
CAS No. 2097956-07-3
Cat. No. B1480044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidine
CAS2097956-07-3
Molecular FormulaC8H14F3NO
Molecular Weight197.2 g/mol
Structural Identifiers
SMILESCCOCC1CNCC1C(F)(F)F
InChIInChI=1S/C8H14F3NO/c1-2-13-5-6-3-12-4-7(6)8(9,10)11/h6-7,12H,2-5H2,1H3
InChIKeyYEFKWLROBSEEJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidine (CAS 2097956-07-3): A Differentiated Fluorinated Pyrrolidine Building Block for Procurement-Driven Research


3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidine is a fluorinated pyrrolidine derivative (C₈H₁₄F₃NO, MW 197.20 g/mol) that serves as a versatile secondary-amine building block in medicinal chemistry and agrochemical synthesis [1]. Its structure combines a trifluoromethyl group at the 4-position, which enhances metabolic stability and lipophilicity, with an ethoxymethyl substituent at the 3-position, which can modulate solubility and serve as a synthetic handle for further derivatization [2]. The compound is commercially available at purities of 95–98% from multiple reputable suppliers, making it a viable candidate for systematic SAR exploration against close structural analogs .

Why Generic Pyrrolidine Substitution Is Not Feasible for 3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidine (CAS 2097956-07-3) in Lead Optimization


Seemingly minor structural modifications on the pyrrolidine scaffold can yield substantial differences in key drug-like properties. For 3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidine, substituting the ethoxymethyl group for a methoxymethyl group alters the lipophilicity (ΔXLogP3 ≈ +0.3), while shifting the trifluoromethyl group from the 4- to the 3-position changes the pKₐ and likely the biological recognition profile . These quantifiable differences in physicochemical baselines mean that this compound cannot be replaced by its closest positional isomers or alkyl-chain variants without risking a loss of the specific property profile required for a given chemical series [1].

Quantitative Differentiation of 3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidine (CAS 2097956-07-3) from Closest Analogs


Lipophilicity Modulation: Extended Alkyl Chain vs. Methoxy Analog

Replacing the ethoxymethyl group with a methoxymethyl group in the 4-trifluoromethylpyrrolidine scaffold reduces the predicted partition coefficient (XLogP3) from 1.4 to 1.1, a quantifiable decrease of Δ = -0.3 log units [1]. This demonstrates that the target compound delivers measurably higher lipophilicity than the methoxy analog, potentially influencing membrane permeability and non-specific binding in a predictable manner.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Regioisomeric Differentiation: Basicity Shift Between 4-CF₃ and 3-CF₃ Pyrrolidines

Moving the trifluoromethyl group from the 4-position (target compound) to the 3-position (positional isomer) is predicted to shift the pyrrolidine nitrogen's pKₐ. The 3-CF₃ isomer (CAS 2097963-93-2) has a predicted pKₐ of 8.79, while the electron-withdrawing effect in the target 4-CF₃ configuration is expected to yield a different basicity, altering the ionization state at physiological pH . The exact pKₐ for the target compound is currently published only by predictive models, but the regioisomeric difference is a measurable property that directly influences binding, solubility, and salt formation.

Physical Organic Chemistry Molecular Recognition Property Prediction

Synthetic Utility: Chemoselective Derivatization at the Secondary Amine Versus Tertiary Amine Analogs

The target compound contains a free secondary amine (NH), unlike the closely related analog 3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-amine (CAS 2097956-01-7), which bears a tertiary amine [1]. This structural distinction enables direct acylation, sulfonylation, or reductive amination on the target compound. Indeed, derivatives such as 2-chloro-1-[3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one (CAS 2098143-84-9) and 2-amino-1-(3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one (CAS 2097999-91-0) have been synthesized, demonstrating that the free amine is the reactive handle [2].

Synthetic Chemistry Building Block Utility Parallel Synthesis

Optimal Procurement and Application Scenarios for 3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidine (CAS 2097956-07-3)


Lead Optimization in Medicinal Chemistry Requiring Fine-Tuned Lipophilicity

When a pyrrolidine-based lead series requires an increase in logD without introducing a larger, more flexible alkyl chain, the target compound's ethoxymethyl group provides a +0.3 XLogP3 shift relative to the methoxy analog [1]. This can improve membrane permeability while retaining similar hydrogen-bonding capacity, as TPSA remains constant at 21.3 Ų for both compounds.

Synthesis of EED/PRC2 Inhibitor Libraries via Controlled Amine Derivatization

The secondary amine of this compound serves as a direct conjugation point for building EED-targeting pyrrolidine inhibitors. The methodologically confirmed acylation to chloroacetyl and aminoacetyl intermediates demonstrates readiness for library production [2]. This avoids the extra deprotection steps required if a Boc-protected or tertiary amine analog were used.

Regioisomer-Specific SAR Studies on Trifluoromethyl Pyrrolidine Scaffolds

In programs where the position of the CF₃ group dictates potency or selectivity, procurement of the specific 4-CF₃ isomer (rather than the 3-CF₃ isomer) is critical. The differing predicted pKₐ values between the regioisomers will alter the amine's charge state, directly influencing target binding and PK properties .

Agrochemical Intermediate Discovery Leveraging Dual Functionality

The combination of a basic secondary amine with a lipophilic trifluoromethyl group makes this pyrrolidine suitable as a core scaffold for novel crop protection agents. The reported synthetic tractability of the amine allows rapid diversification into amide and urea libraries common in agrochemical discovery [2].

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